molecular formula C18H16F3N3O B7572196 4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine

4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine

Cat. No. B7572196
M. Wt: 347.3 g/mol
InChI Key: JRHZFLCDJNEMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine is a synthetic compound that belongs to the class of quinoline-based kinase inhibitors. This compound has been extensively studied for its potential applications in cancer research, as it has shown promising results in inhibiting the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine involves the inhibition of specific kinases involved in cancer cell signaling pathways. This compound has been shown to inhibit the activity of kinases such as JAK2, FLT3, and BTK, which are known to play a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine are primarily related to its inhibition of specific kinases involved in cancer cell signaling pathways. This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine in lab experiments include its specificity for certain kinases involved in cancer cell signaling pathways, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer treatment. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety in clinical trials.

Future Directions

There are several future directions for research on 4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine. One potential direction is to further investigate its potential as a therapeutic agent for cancer treatment, including its efficacy and safety in clinical trials. Another direction is to explore its potential applications in other areas of scientific research, such as neuroscience and immunology. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and safety.

Synthesis Methods

The synthesis of 4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine involves several steps, including the reaction of 4-methylquinoline with 2-bromoethyl trifluoroacetate, followed by the reaction with 2-amino-3-pyridine ethanol. The final product is obtained after purification and isolation using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

The potential applications of 4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine in scientific research are numerous. One of the primary areas of interest is in cancer research, where this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases involved in cancer cell signaling pathways.

properties

IUPAC Name

4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-12-9-16(24-15-7-3-2-6-14(12)15)23-10-13-5-4-8-22-17(13)25-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHZFLCDJNEMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NCC3=C(N=CC=C3)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine

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